molecular formula C33H41ClN8O2 B12424054 KRAS G12D inhibitor 10

KRAS G12D inhibitor 10

Cat. No.: B12424054
M. Wt: 617.2 g/mol
InChI Key: AVILYLLOEJVMCV-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12D inhibitor 10 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer. The KRAS G12D mutation involves a substitution of glycine with aspartic acid at position 12, leading to continuous activation of the KRAS protein and subsequent uncontrolled cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 10 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the thieno[2,3-d]pyrimidine core, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for the KRAS G12D mutation .

Scientific Research Applications

KRAS G12D inhibitor 10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Mechanism of Action

Comparison with Similar Compounds

KRAS G12D inhibitor 10 is unique in its high specificity and binding affinity for the KRAS G12D mutation. Similar compounds include:

These compounds share similar structural features and mechanisms but differ in their binding affinities, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C33H41ClN8O2

Molecular Weight

617.2 g/mol

IUPAC Name

(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide

InChI

InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1

InChI Key

AVILYLLOEJVMCV-UIOOFZCWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C

Origin of Product

United States

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